4-[(2-nitrophenyl)methyl]thiomorpholine
CAS No.:
VCID: VC10951408
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-nitrophenyl)methyl]thiomorpholine -](/images/structure/VC10951408.png)
Description |
4-[(2-nitrophenyl)methyl]thiomorpholine is a chemical compound with the molecular formula C11H14N2O2S. It is characterized by its unique structure, which includes a thiomorpholine ring attached to a 2-nitrophenyl group via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry, although specific uses are not widely documented in the available literature. Synthesis and PreparationWhile specific synthesis methods for 4-[(2-nitrophenyl)methyl]thiomorpholine are not detailed in the available literature, compounds with similar structures, such as 4-(4-nitrophenyl)thiomorpholine, are synthesized through nucleophilic substitution reactions involving nitrobenzene derivatives and thiomorpholine . These reactions typically require heating in a solvent like acetonitrile or 1-butanol, often in the presence of a base. Potential ApplicationsAlthough specific applications of 4-[(2-nitrophenyl)methyl]thiomorpholine are not well-documented, compounds with similar structures, such as 4-(4-nitrophenyl)thiomorpholine, have been used as precursors in medicinal chemistry. They are involved in the development of drugs for various conditions, including diabetes, migraines, and infections . Research Findings and Future DirectionsResearch on compounds like 4-(4-nitrophenyl)thiomorpholine highlights the importance of thiomorpholine derivatives in drug development. The thiomorpholine group can enhance lipophilicity and serve as a metabolically soft spot due to its susceptibility to oxidation. This property allows for the synthesis of sulfoxides and sulfones, which are valuable intermediates in pharmaceutical chemistry . Given the lack of specific research on 4-[(2-nitrophenyl)methyl]thiomorpholine, future studies could focus on its synthesis, structural characterization, and potential applications in medicinal chemistry. Understanding its chemical properties and reactivity could reveal new avenues for drug development. |
---|---|
Product Name | 4-[(2-nitrophenyl)methyl]thiomorpholine |
Molecular Formula | C11H14N2O2S |
Molecular Weight | 238.31 g/mol |
IUPAC Name | 4-[(2-nitrophenyl)methyl]thiomorpholine |
Standard InChI | InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
Standard InChIKey | GBCGPEHUOBBPPQ-UHFFFAOYSA-N |
SMILES | C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |
PubChem Compound | 763168 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume